molecular formula C11H8F2O B3058840 1-(Difluoromethoxy)naphthalene CAS No. 920981-10-8

1-(Difluoromethoxy)naphthalene

Cat. No.: B3058840
CAS No.: 920981-10-8
M. Wt: 194.18 g/mol
InChI Key: LCEZNPCSYNGYEL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Difluoromethoxy)naphthalene typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a naphthalene ring . The reaction conditions often involve metal-based catalysts that facilitate the transfer of the CF2H group to the naphthalene structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)naphthalene exerts its effects involves its ability to act as a hydrogen-bond donor. This property is attributed to the presence of the CF2H group, which enhances its interaction with various molecular targets . The pathways involved in its action are often related to its ability to form stable complexes with other molecules, influencing their chemical behavior.

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-(difluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEZNPCSYNGYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580084
Record name 1-(Difluoromethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920981-10-8
Record name 1-(Difluoromethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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